![molecular formula C19H19N3O3S B2884433 6-Acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-59-3](/img/structure/B2884433.png)
6-Acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-Acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a derivative of the thienopyridine class of compounds . Thienopyridines are heterocyclic molecules containing nitrogen, sulfur, and oxygen, and have shown potent biological activities . They have been evaluated pharmacologically and found to have activities such as antiplatelet, antiallergic, anti-atherosclerotic, antitumor, anticancer, anti-inflammatory, antimicrobial, antimyocardial infarction, antithrombotic, etc .
Synthesis Analysis
While specific synthesis information for “6-Acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” was not found, related 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues have been synthesized using conventional techniques . These compounds were characterized by elemental analysis, IR, MS, 1H, and 13C NMR .Scientific Research Applications
Synthesis and Structural Characterization
Research in the field of heterocyclic chemistry has led to the development of novel compounds with potential antimicrobial, anti-inflammatory, and other biological activities. The synthesis of new pyrido[3′,2′:4,5]thieno[3,2-d] pyrimidine derivatives and their structural characterization form a significant part of this research. For example, Bakhite, Abdel-rahman, and Al-Taifi (2004) have explored the antimicrobial activity of new pyridothienopyrimidine derivatives. These compounds were synthesized through reactions involving aromatic aldehydes or cycloalkanones, showcasing a method to create potentially bioactive molecules (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
Antimicrobial Activity
The antimicrobial activities of these synthesized compounds have been a focal point of investigation. In the study by Abdel-rahman, Bakhite, and Al-Taifi (2002), novel pyridothienopyrimidines were tested for their efficacy against various microbial strains, underscoring the potential of these compounds in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Potential Biological Activities
The exploration of new heterocyclic compounds extends beyond antimicrobial activities. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized and evaluated for their antiprotozoal activities, showing significant potential in this area. Such studies contribute to the understanding and development of new therapeutic agents with specific biological activities (Ismail et al., 2004).
Fluorescent Properties
The synthesis of polycyclic compounds containing thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole fragment has revealed compounds with pronounced UV fluorescence. This characteristic suggests potential applications in materials science, particularly in developing fluorescent markers or probes (Dotsenko et al., 2021).
Antiprotozoal and Antibacterial Activities
Further investigations into the biological activities of synthesized compounds have highlighted their antiprotozoal and antibacterial potentials. Studies by Ismail et al. (2004) on novel dicationic imidazo[1,2-a]pyridines have shown excellent in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, offering promising leads for new antiprotozoal therapies (Ismail et al., 2004).
properties
IUPAC Name |
6-acetyl-2-[[(E)-3-phenylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-12(23)22-10-9-14-15(11-22)26-19(17(14)18(20)25)21-16(24)8-7-13-5-3-2-4-6-13/h2-8H,9-11H2,1H3,(H2,20,25)(H,21,24)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDILVPOFBPERI-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

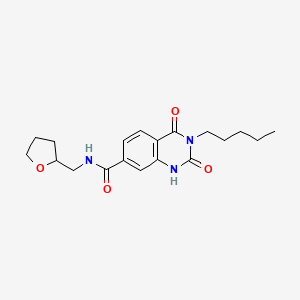
![N-{[benzyl(cyanomethyl)carbamoyl]methyl}-3-(4-methylphenyl)propanamide](/img/structure/B2884355.png)
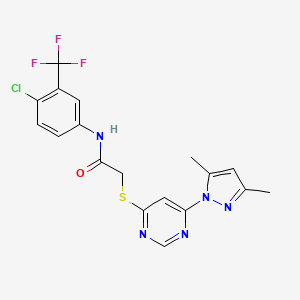
![N-(2-chlorobenzyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2884358.png)
![N1-(2,5-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2884359.png)
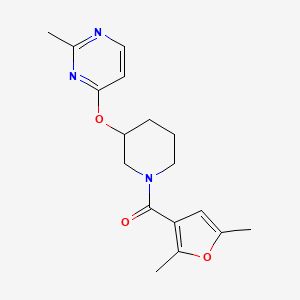
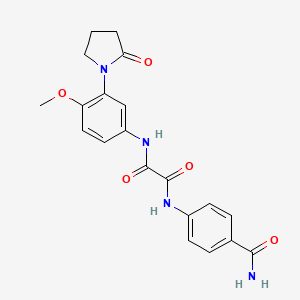
![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2884363.png)
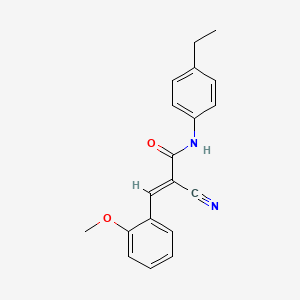
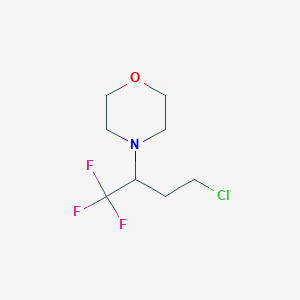
![N-(4-methylthiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2884368.png)
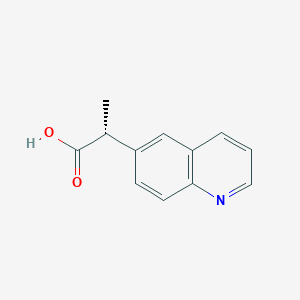
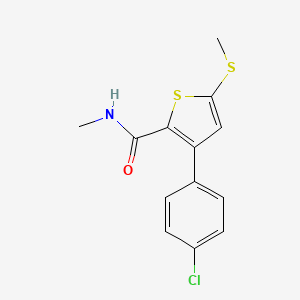
![1-[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2884373.png)